molecular formula C11H10O4 B7944850 Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate

Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate

Cat. No.: B7944850
M. Wt: 206.19 g/mol
InChI Key: WAYZUAFLMLFPIM-QPJJXVBHSA-N
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Description

Methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of a hydroxy group at the 6th position of the benzofuran ring and a methyl ester group at the 2nd position of the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate can be achieved through several synthetic routes. One common method involves the condensation of 6-hydroxybenzofuran-3-carbaldehyde with methyl acetate in the presence of a base such as sodium methoxide. The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the furan ring can be reduced to form a saturated compound.

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of 6-oxo-1-benzofuran-3-ylidene acetate.

    Reduction: Formation of methyl 2-(6-hydroxy-1-benzofuran-3-yl)acetate.

    Substitution: Formation of methyl 2-(6-alkoxy-1-benzofuran-3-ylidene)acetate.

Scientific Research Applications

Methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(6-hydroxybenzofuran-3(2H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the benzofuran ring can interact with hydrophobic regions of proteins and enzymes. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(6-methoxy-1-benzofuran-3-ylidene)acetate
  • Methyl (2Z)-2-(6-ethoxy-1-benzofuran-3-ylidene)acetate
  • Methyl (2Z)-2-(6-hydroxy-1-benzothiophene-3-ylidene)acetate

Uniqueness

Methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate is unique due to the presence of the hydroxy group at the 6th position of the benzofuran ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl (2Z)-2-(6-hydroxy-1-benzofuran-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-11(13)4-7-6-15-10-5-8(12)2-3-9(7)10/h2-5,12H,6H2,1H3/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAYZUAFLMLFPIM-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1COC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/1\COC2=C1C=CC(=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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